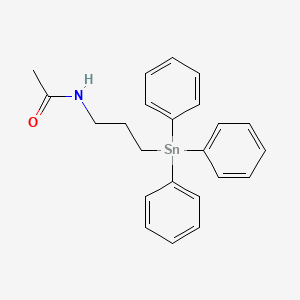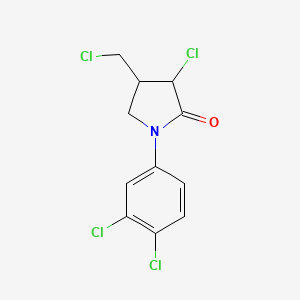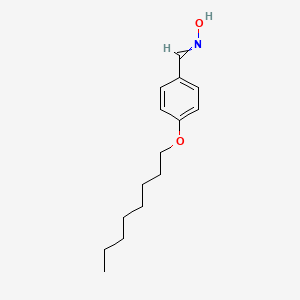
Benzaldehyde, 4-(octyloxy)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(octyloxy)-, oxime: is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and an octyloxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Benzaldehyde, 4-(octyloxy)-, oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, Oxone®
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Zinc oxide, nickel salts
Major Products Formed:
Nitriles: Formed through oxidation
Amines: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 4-(octyloxy)-, oxime is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry:
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde oxime: Similar in structure but lacks the octyloxy group.
4-Methoxybenzaldehyde oxime: Similar but has a methoxy group instead of an octyloxy group.
Uniqueness:
Hydrophobicity: The presence of the octyloxy group increases the hydrophobicity of the compound, making it more suitable for applications in non-polar environments.
Eigenschaften
CAS-Nummer |
61096-95-5 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-[(4-octoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3 |
InChI-Schlüssel |
PUFQYBJCWNHCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


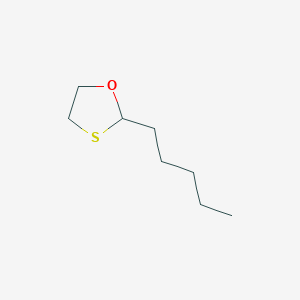
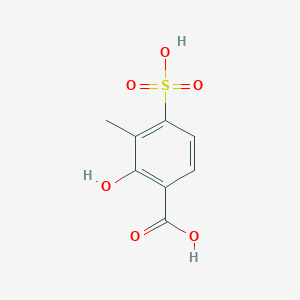

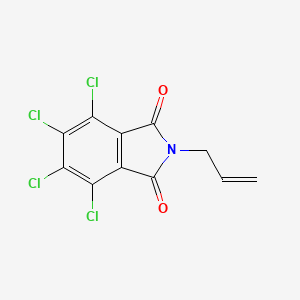
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
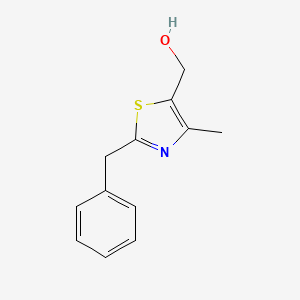
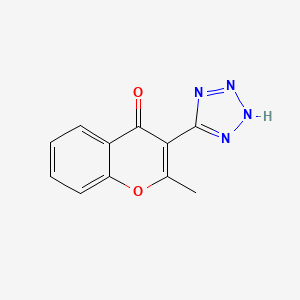
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

